Terbufos

Beschreibung

Eigenschaften

IUPAC Name |

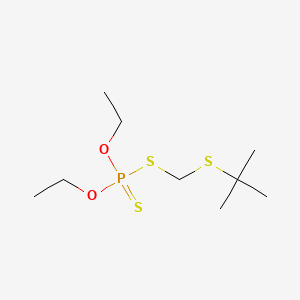

tert-butylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNZEKHULJKQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O2PS3 | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022254 | |

| Record name | Terbufos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is a clear, colorless to pale yellow liquid. Used as a soil insecticide. (EPA, 1998), Clear to slightly brown liquid; [ACGIH], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear, colorless to pale yellow liquid. | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

156 °F at 0.01 mmHg (EPA, 1998), 69 °C @ 0.01 mm Hg, 68.9 °C, 156 °F at 0.01 mmHg | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190 °F (EPA, 1998), 88 °C (Tag Open Cup) /Technical terbufos/, 87.8 °C, 190 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), Readily soluble in most organic solvents: aromatic hydrocarbons, chlorinated hydrocarbons, alcohols, acetone, In water, 5.07 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 5.07 (very poor) | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.105 at 75.2 °F (EPA, 1998) - Denser than water; will sink, 1.105 g/cu cm @ 24 °C, Relative density (water = 1): 1.1, 1.105 at 75.2 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0003 mmHg at 77 °F (EPA, 1998), 0.00032 [mmHg], 0.00032 mm Hg @ 20-25 °C, Vapor pressure, Pa at 25 °C: 0.04, 0.0003 mmHg at 77 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Slightly yellowish liquid, Slightly reddish liquid, Clear, slightly brown liquid | |

CAS No. |

13071-79-9 | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terbufos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbufos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-butylthiomethyl O,O-diethylphosphorodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83BN0F8R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-20.6 °F (EPA, 1998), -29 °C, -29.2 °C, -20.6 °F | |

| Record name | TERBUFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERBUFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terbufos | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1768 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERBUFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/205 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Technical Grade Terbufos: A Comprehensive Examination of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of technical grade terbufos. The information is presented to support research, scientific analysis, and professionals in drug development. All quantitative data has been summarized into structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided.

Chemical and Physical Properties of Technical Grade Terbufos

Technical grade terbufos is an organophosphate insecticide and nematicide.[1] Its chemical and physical characteristics are crucial for understanding its environmental fate, toxicology, and for the development of analytical methods.

General and Physical Properties

| Property | Value | Source(s) |

| Common Name | Terbufos | [2][3] |

| IUPAC Name | S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate | [3][4] |

| CAS Number | 13071-79-9 | [1][2][3] |

| Molecular Formula | C9H21O2PS3 | [2][5] |

| Molecular Weight | 288.43 g/mol | [1][5] |

| Physical State | Clear, colorless to pale yellow or reddish-brown liquid | [1][2][3] |

| Odor | Mercaptan-like | [6] |

Physicochemical Properties

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Melting Point | -29.2 °C | N/A | N/A | [1][3][7] |

| Boiling Point | 69 °C | N/A | 0.01 mmHg | [3][8] |

| Density | 1.105 g/cm³ | 24 °C | N/A | [2][3] |

| Vapor Pressure | 3.16 x 10⁻⁴ mmHg | 25 °C | N/A | [4] |

| 34.6 mPa | 25 °C | N/A | [1] | |

| Water Solubility | 4.5 mg/L | 20 °C | N/A | [7] |

| 5 mg/L | N/A | N/A | [1] | |

| Solubility in Organic Solvents | Readily soluble in acetone, aromatic hydrocarbons, chlorinated hydrocarbons, and alcohols. | N/A | N/A | [1][2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.51 | N/A | N/A | [7] |

| 3.30 x 10⁴ (Kow) | 23 °C | N/A | [9][10] | |

| Flash Point | 88 °C (open cup) | N/A | N/A | [7] |

Experimental Protocols

The determination of the chemical and physical properties of a substance like terbufos follows standardized and validated methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Determination of Melting Point (OECD 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into the bottom.

-

Apparatus: A melting point apparatus with a heated block and a means of controlling the heating rate is used. The apparatus typically includes a magnifying lens and illumination for clear observation of the sample.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first signs of melting are observed (the solid begins to collapse or liquefy) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

Determination of Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Ebulliometer Method

-

Apparatus: An ebulliometer, an instrument designed for precise boiling point measurements, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple to measure the temperature of the boiling liquid and its vapor.

-

Procedure: The liquid sample is placed in the boiling flask. The apparatus is heated, and the temperature is recorded continuously.

-

Determination: The boiling point is the temperature at which the liquid and its vapor are in equilibrium under the applied pressure. This is observed as a stable temperature reading during vigorous boiling. The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).

Determination of Vapor Pressure (OECD 104)

Vapor pressure is a measure of a substance's tendency to evaporate.

Methodology: Dynamic Method (Gas Saturation Method)

-

Principle: A stream of an inert gas (e.g., nitrogen) is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the substance's vapor.

-

Procedure: The amount of the substance transported by the gas is determined by trapping it and measuring its mass or by a suitable analytical method.

-

Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of the gas used, and the temperature of the experiment.

Determination of Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Flask Method

-

Procedure: A sufficient amount of the test substance is added to a flask containing purified water to create a saturated solution. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, the undissolved substance is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of Octanol-Water Partition Coefficient (OECD 107/117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.

Methodology: Shake-Flask Method (OECD 107)

-

Preparation: A solution of the test substance is prepared in either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning: A known volume of this solution is placed in a vessel with a known volume of the other immiscible solvent. The vessel is then shaken or stirred at a constant temperature until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated by centrifugation. The concentration of the substance in both the n-octanol and water phases is then determined by a suitable analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its logarithm (log Kow).

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Signaling Pathway

Terbufos, like other organophosphate pesticides, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[11] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[12] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission.[13]

Caption: Acetylcholinesterase inhibition by terbufos in the cholinergic synapse.

Experimental Workflow for Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a substance like technical grade terbufos using the capillary method.

Caption: A generalized workflow for determining melting point via the capillary method.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 8. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 9. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 10. oecd.org [oecd.org]

- 11. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and transport of Terbufos in soil and aquatic systems

An In-depth Technical Guide on the Environmental Fate and Transport of Terbufos in Soil and Aquatic Systems

Introduction to Terbufos

Terbufos is an organophosphate insecticide and nematicide used to control a variety of insect pests in crops such as corn, sugar beets, and sorghum[1][2]. Its chemical name is S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate[3]. Terbufos is classified as a Class IA, extremely hazardous pesticide by the World Health Organization (WHO)[4]. It functions by inhibiting the enzyme acetylcholinesterase, which is vital for the normal function of the nervous system in living organisms[4][5]. Due to its high toxicity and potential for environmental contamination, understanding its fate and transport in soil and aquatic environments is critical for assessing its ecological risk[1][6][7]. This guide provides a comprehensive overview of the chemodynamic properties of terbufos and its primary metabolites in terrestrial and aquatic ecosystems.

Environmental Fate in Soil Systems

The behavior of terbufos in soil is governed by a combination of adsorption, degradation, and transport processes. It is generally considered to have low to moderate persistence in soil[8].

Adsorption and Mobility

Terbufos exhibits low to slight mobility in soil, primarily due to its tendency to adsorb to soil particles[4]. The degree of adsorption is influenced by the organic carbon content of the soil; binding increases with higher organic carbon content[8]. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this process.

The primary oxidative metabolites of terbufos, terbufos sulfoxide (B87167) and terbufos sulfone, are significantly more mobile and less adsorbed to soil than the parent compound[1][9].

Table 1: Soil Adsorption and Partitioning Coefficients for Terbufos and its Metabolites

| Compound | Koc Value (mL/g) | Freundlich Kads (mL/g) | Mobility Classification | Reference |

| Terbufos | 500 - 5000 | - | Low to Slight | [4] |

| Terbufos Sulfoxide | - | 0.40 - 2.93 | Mobile | [1] |

| Terbufos Sulfone | - | 0.40 - 2.93 | Mobile | [1] |

Degradation and Persistence

Terbufos degradation in soil occurs through both microbial and chemical pathways[1][4]. It is rapidly converted to its more persistent sulfoxide and sulfone metabolites[1][8]. The rate of degradation is influenced more significantly by temperature than by soil moisture, with faster degradation occurring at higher temperatures[8][10].

The half-life of parent terbufos in soil is relatively short, but its major metabolites persist for much longer.

Table 2: Soil Half-Life (DT50) of Terbufos and its Metabolites

| Compound | Half-Life (Days) | Soil Conditions | Reference |

| Terbufos | 5 - 30 (field) | - | [8] |

| Terbufos | ~14 (silty clay loam) | Field Study | [8] |

| Terbufos | 12 - 27 | Aerobic Soil | [1] |

| Terbufos Sulfoxide | 116 (non-linear) | Aerobic Soil | [1] |

| Terbufos Sulfone | 96 (non-linear) | Aerobic Soil | [1] |

Key Degradation Pathway in Soil

In the soil environment, terbufos undergoes oxidation to form two primary metabolites of toxicological concern: terbufos sulfoxide and terbufos sulfone[1][11]. These metabolites are expected to have the same cholinesterase-inhibiting toxicity as the parent compound[1].

Caption: Primary oxidative degradation pathway of Terbufos in soil.

Environmental Fate in Aquatic Systems

When terbufos enters aquatic systems, typically through runoff, its fate is primarily determined by hydrolysis and photolysis[1][6]. The parent compound has a high potential for bioaccumulation, and it is classified as very highly toxic to fish and aquatic invertebrates[1].

Hydrolysis

Hydrolysis is a major abiotic transformation route for parent terbufos in water[6]. The rate of hydrolysis is pH-dependent. The hydrolysis of its sulfoxide and sulfone metabolites is also pH-dependent but occurs more slowly than the parent compound[6].

Table 3: Hydrolysis Half-Life of Terbufos

| pH | Half-Life | Concentration / Conditions | Reference |

| 5 | 4.5 days | 4.6 mg/L | [8] |

| 7 | 5.5 days | 4.6 mg/L | [8] |

| 9 | 8.5 days | 4.6 mg/L | [8] |

| 5, 7, 9 | 2.2 weeks | - | [8] |

| Natural Water (pH 8.8) | ~3 days | 5 µg/mL, 20°C | [9][12] |

| Distilled Water (pH 6.0) | ~3 days | 5 µg/mL, 20°C | [9][12] |

Formaldehyde and di-tert-butyl disulfide have been identified as major degradation products of terbufos hydrolysis[8][13].

Photolysis

Photochemical oxidation (photolysis) is another significant degradation pathway for terbufos in surface waters[5][14]. This process can be considerably faster than hydrolysis or biochemical oxidation[14]. Under natural sunlight in distilled water, a photolysis half-life of just 64 minutes has been measured[14]. This rapid degradation is important for evaluating the risk of terbufos to aquatic organisms[14].

Bioconcentration

With a log Kow greater than 3, terbufos is considered to have a high potential for bioaccumulation in aquatic organisms[1]. Bioconcentration studies with fish confirm this potential[6]. The model for assessing bioaccumulation in freshwater food webs is based on the chemical's octanol-water partition coefficient (Kow)[11].

Table 4: Octanol-Water Partitioning Coefficients (Kow)

| Compound | Kow | Reference |

| Terbufos | 33,000 | [9] |

| Terbufos Sulfoxide | 164 | [9] |

| Terbufos Sulfone | 302 | [9] |

Experimental Protocols

Standardized methodologies are employed to study the environmental fate and transport of terbufos.

Soil Adsorption/Desorption: Batch Equilibrium Method

This method is used to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc)[15][16].

Protocol:

-

Preparation: A known mass of soil (e.g., 2.0 g) is placed into a centrifuge tube[15][17].

-

Pre-equilibration: A solution, typically 0.01 M CaCl2, is added to the soil at a specific soil-to-solution ratio (e.g., 1:5)[15][16]. The mixture is agitated for a set period (e.g., 24-72 hours) to allow the soil to equilibrate with the solution[16][17].

-

Spiking: A known concentration of terbufos is added to the soil slurry[15][17].

-

Equilibration: The tubes are agitated again for a defined period (e.g., 24-48 hours) until a pseudo-equilibrium is reached between the terbufos in solution and adsorbed to the soil[16].

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of terbufos remaining in the liquid phase (supernatant) is determined using an appropriate analytical method, such as LC-MS/MS or GC[15].

-

Calculation: The amount of terbufos adsorbed to the soil is calculated by the difference between the initial and final solution concentrations. The Kd value is then calculated from these results[17].

Caption: Experimental workflow for determining the soil adsorption coefficient (Kd).

Soil Mobility: Column Leaching Study

Soil column experiments simulate the movement of pesticides through the soil profile under the influence of water flow[15][18].

Protocol:

-

Column Packing: A stainless steel or glass column (e.g., 30 cm length, 10 cm diameter) is uniformly packed with sieved, air-dried soil to a desired bulk density[15][18]. A layer of gravel or glass wool may be placed at the bottom and top[15][18].

-

Saturation: The packed column is saturated with a solution (e.g., 0.01 M CaCl2) from the bottom up to establish capillary flow and achieve field capacity after free drainage[15].

-

Pesticide Application: A known amount of terbufos is applied to the top surface of the soil column[15].

-

Leaching: An artificial rainfall solution (e.g., 0.01 M CaCl2) is applied to the top of the column at a constant rate over a specified period[15][18].

-

Leachate Collection: The effluent (leachate) that passes through the column is collected in fractions at regular intervals[15].

-

Analysis: The collected leachate fractions are analyzed for the concentration of terbufos and its metabolites.

-

Soil Sectioning: After the leaching period, the soil column is extruded and sectioned into segments (e.g., every 10 cm). The soil from each segment is extracted and analyzed to determine the vertical distribution of the pesticide remaining in the column[15].

Residue Analysis in Environmental Samples

Quantitative analysis of terbufos and its metabolites in soil and water is crucial for fate studies. The common analytical approach involves extraction, cleanup, and instrumental analysis[19][20].

Protocol (General Soil Extraction):

-

Extraction: A soil sample is shaken with an extraction solvent, such as 10% aqueous acetone[19].

-

Partitioning: The extract is diluted with water, and sodium chloride is added. The terbufos residues are then partitioned into an immiscible organic solvent like methylene (B1212753) chloride[19].

-

Concentration: The organic solvent is evaporated to concentrate the residues[19].

-

Reconstitution: The dried residue is redissolved in a small, measured volume of a suitable solvent (e.g., acetone) for analysis[19].

-

Quantitation: The concentration of terbufos and its metabolites is determined by gas chromatography (GC) with a flame photometric detector (FPD) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[15][19]. The results are calculated by comparing peak heights or areas to those of external standards[19].

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. Terbufos - Wikipedia [en.wikipedia.org]

- 4. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. pic.int [pic.int]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]

- 9. Adsorption, desorption, soil mobility, aqueous persistence and octanol-water partitioning coefficients of terbufos, terbufos sulfoxide and terbufos sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmental chemodynamic studies with terbufos (Counter) insecticide in soil under laboratory and field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Hydrolysis of terbufos using simulated environmental conditions: rates, mechanisms, and product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photochemical oxidation of terbufos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 15. The Korean Society of Pesticide Science [kspsjournal.or.kr]

- 16. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. ucanr.edu [ucanr.edu]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. fao.org [fao.org]

An In-depth Technical Guide to the Aerobic and Anaerobic Degradation Pathways of Terbufos in Soil

Introduction

Terbufos, an organophosphate insecticide and nematicide, is utilized in agriculture to control a variety of soil-dwelling pests. Its application directly to the soil environment necessitates a thorough understanding of its persistence, mobility, and transformation to accurately assess its environmental risk. The degradation of terbufos in soil is a complex process governed by both abiotic and biotic factors, primarily hydrolysis and microbial metabolism.[1][2] This technical guide provides a detailed overview of the aerobic and anaerobic degradation pathways of terbufos, presenting quantitative data, experimental methodologies, and visual representations of the core processes for researchers and environmental scientists.

Core Degradation Pathways

The primary route of terbufos degradation in soil involves the oxidation of the parent compound into its sulfoxide (B87167) and sulfone metabolites.[3] These transformation products are generally more persistent and mobile in soil than the parent terbufos.[1][4] Biochemical processes are of major importance in the transformation of terbufos and its oxidation products in soil.[5]

Aerobic Degradation

Under aerobic conditions, terbufos is rapidly oxidized by soil microorganisms. The initial and principal step is the conversion of terbufos to terbufos sulfoxide. This is followed by a slower oxidation of the sulfoxide to terbufos sulfone.[3][6] These oxidative metabolites are the major degradation products found in soil.[3] Over time, these metabolites are further degraded, ultimately leading to the formation of carbon dioxide.[3]

Caption: Figure 1: Proposed degradation pathway of Terbufos in soil.

Anaerobic Degradation

In the absence of oxygen, the degradation of terbufos is significantly slower.[1] While the transformation products are similar to those formed under aerobic conditions (terbufos sulfoxide and terbufos sulfone), their rate of formation and subsequent decline are markedly reduced.[2] The linear metabolic half-life of terbufos in anaerobic soil is approximately 67-72 days, compared to about 27 days in aerobic soil.[1][4]

Quantitative Degradation Data

The rate of degradation of terbufos and its metabolites is typically expressed in terms of half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. These values can vary based on soil type, temperature, and microbial activity.[7]

Table 1: Half-life (DT50) of Terbufos and its Major Metabolites in Soil

| Compound | Condition | Half-life (Days) | Reference |

| Terbufos | Aerobic (Linear) | 27 | [1][4] |

| Aerobic (Non-linear) | 5.6 | [1] | |

| Aerobic (Field) | 5 - 30 | [8] | |

| Anaerobic (Linear) | 67 - 72 | [1][4] | |

| Anaerobic (Non-linear) | 21 | [1] | |

| Terbufos Sulfoxide | Aerobic (Non-linear) | 116 | [1][4] |

| Terbufos Sulfone | Aerobic (Non-linear) | 96 | [1][4] |

| Total Terbufos Residues | Aerobic | ~100 | [3] |

Table 2: Formation and Decline of Major Aerobic Metabolites

| Metabolite | Peak Concentration (% of Applied Dose) | Time to Peak Concentration (Days) | Reference |

| Terbufos Sulfoxide | 52% | 30 | [3] |

| Terbufos Sulfone | 20% | 60 | [3] |

Experimental Protocols for Soil Degradation Studies

The study of terbufos degradation in soil follows standardized guidelines, such as OECD 307 and US EPA OPPTS 835.4100/4200, to ensure data consistency and regulatory acceptance.[9][10] These studies are crucial for determining degradation rates and identifying transformation products.[11]

Generalized Methodology

-

Test System Preparation:

-

Soil Selection: Representative soils are chosen, characterized by their pH, organic carbon content, texture (sand, silt, clay), and microbial biomass.[9]

-

Test Substance Application: Technical grade, radiolabeled (typically ¹⁴C) terbufos is applied to the soil samples to facilitate tracking of the parent compound and its metabolites.[1][9] The application rate mimics the maximum recommended field application rate.

-

-

Incubation Conditions:

-

Aerobic Study: Treated soil samples are incubated in the dark at a constant temperature (e.g., 19-20°C) in a flow-through system.[1][10] A continuous stream of carbon dioxide-free, humidified air is passed through the system. Effluent air is passed through traps (e.g., ethylene (B1197577) glycol and potassium hydroxide) to capture volatile organic compounds and ¹⁴CO₂.

-

Anaerobic Study: After an initial aerobic phase to establish microbial activity, the soil samples are flooded with water and the system is purged with an inert gas like nitrogen to create anaerobic conditions. The incubation then proceeds in the dark at a constant temperature.[9]

-

-

Sampling and Extraction:

-

Analysis and Quantification:

-

The total radioactivity in extracts is quantified using Liquid Scintillation Counting (LSC).

-

Extracts are analyzed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate the parent terbufos from its degradation products.

-

The identity of the compounds is confirmed using mass spectrometry (LC-MS/MS), and their quantity is determined by comparing peak areas to those of analytical standards.[12]

-

Non-extractable (bound) residues are quantified by combusting the post-extraction soil and measuring the resulting ¹⁴CO₂.

-

Caption: Figure 2: Workflow for determining terbufos degradation in soil.

Conclusion

The environmental fate of terbufos in soil is characterized by its transformation into more persistent sulfoxide and sulfone metabolites. This degradation occurs rapidly under aerobic conditions through microbial oxidation but is significantly slower in anaerobic environments. Understanding these distinct pathways and the factors influencing them is critical for developing accurate environmental models and regulatory guidelines to mitigate potential risks to non-target organisms and ecosystems. The standardized experimental protocols outlined provide a robust framework for generating the necessary data for comprehensive risk assessments.

References

- 1. fao.org [fao.org]

- 2. pic.int [pic.int]

- 3. Pesticide residues in food 2005 [fao.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Making sure you're not a bot! [tib.eu]

- 6. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Environmental chemodynamic studies with terbufos (Counter) insecticide in soil under laboratory and field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]

- 9. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Terbufos and its Degradates: A Toxicological and Ecotoxicological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and ecotoxicological impact of the organophosphate insecticide terbufos and its principal degradates, terbufos sulfoxide (B87167) and terbufos sulfone. The information presented is intended to serve as a critical resource for professionals in research, science, and drug development, offering detailed data and experimental context.

Executive Summary

Terbufos is a systemic insecticide and nematicide with high acute toxicity.[1][2][3] Its mode of action, typical of organophosphates, involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to cholinergic crisis.[4][5] Terbufos is metabolized in organisms and the environment to more persistent and similarly toxic compounds, primarily terbufos sulfoxide and terbufos sulfone.[4][6][7] This guide summarizes the extensive toxicological data on terbufos and these degradates, covering acute, subchronic, and chronic effects, as well as carcinogenicity, genotoxicity, reproductive, and developmental toxicity. Furthermore, it details the significant ecotoxicological risks posed to non-target organisms, including aquatic life, birds, and mammals.[1][7][8]

Toxicological Profile

The toxicity of terbufos has been evaluated across various species and exposure routes. It is classified as a highly toxic compound.

Acute Toxicity

Terbufos exhibits high acute toxicity via oral, dermal, and inhalation routes.[2] Symptoms of acute exposure are characteristic of cholinergic syndrome and include salivation, tremors, convulsions, and respiratory distress.[9][10]

Table 1: Acute Toxicity of Terbufos

| Species | Route | LD50/LC50 Value | Reference |

| Rat (male) | Oral | 1.6 - 1.74 mg/kg | [1][2] |

| Rat (female) | Oral | 1.3 - 1.57 mg/kg | [1][2] |

| Mouse (male) | Oral | 3.5 mg/kg | [2] |

| Mouse (female) | Oral | 9.2 mg/kg | [2] |

| Dog | Oral | 4.5 - 6.3 mg/kg | [2] |

| Rabbit | Dermal | 1.1 mg/kg | [2] |

| Rat | Inhalation (4-hr) | 0.0012 - 0.0061 mg/L | [11] |

Subchronic and Chronic Toxicity

Repeated exposure to terbufos at lower doses primarily affects the nervous system through cholinesterase inhibition.[2][12] Long-term studies have established No-Observed-Adverse-Effect Levels (NOAELs) based on this endpoint.

Table 2: Subchronic and Chronic Toxicity of Terbufos

| Species | Duration | NOAEL | Key Effects Observed at Higher Doses | Reference |

| Rat | 90 days (dietary) | 0.02 mg/kg/day | Cholinesterase inhibition | [2] |

| Rat | 1 year (dietary) | 0.025 mg/kg/day | Cholinesterase inhibition | [2] |

| Dog | 1 year (dietary) | 0.015 mg/kg/day | Cholinesterase inhibition | [3] |

Carcinogenicity and Genotoxicity

Terbufos has not been found to be carcinogenic in long-term studies with rats and mice.[1][13] Multiple in vitro and in vivo tests have shown that terbufos is not mutagenic.[2]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown that terbufos does not cause birth defects.[2] However, at doses toxic to the mother, effects such as reduced fetal body weight and increased resorptions have been observed.[14]

Table 3: Reproductive and Developmental Toxicity of Terbufos

| Species | Study Type | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |

| Rat | Developmental | >0.2 mg/kg/day | 0.1 mg/kg/day | No teratogenic effects | [14] |

| Rabbit | Developmental | 0.1 mg/kg/day | 0.25 mg/kg/day | Reduced fetal body weight at maternally toxic doses | [14] |

| Rat | 2-Generation Reproduction | 1 ppm (0.07 mg/kg/day) | 1 ppm (0.08-0.09 mg/kg/day) | Decreased pregnancy rate and male fertility at higher doses | [15] |

Neurotoxicity

The primary neurotoxic effect of terbufos is the inhibition of acetylcholinesterase.[4][5] Studies have not shown evidence of delayed neurotoxicity.[16]

Toxicity of Degradates

Terbufos is oxidized in the environment and in organisms to terbufos sulfoxide and terbufos sulfone. These degradates are also potent cholinesterase inhibitors and exhibit significant toxicity.[4][17]

Table 4: Acute Toxicity of Terbufos Degradates in Female Mice (Oral LD50)

| Compound | LD50 (mg/kg) | Reference |

| Terbufos Sulfoxide | 3.4 | [2] |

| Terbufos Sulfone | 14 | [2] |

| Terbufoxon Sulfoxide | 1.1 | [2] |

| Terbufoxon Sulfone | 3.4 | [2] |

Ecotoxicology

Terbufos and its degradates pose a significant risk to non-target terrestrial and aquatic organisms due to their high toxicity.[1][6][7]

Aquatic Ecotoxicity

Terbufos is extremely toxic to fish and aquatic invertebrates.[1] Its degradates, terbufos sulfoxide and sulfone, are more mobile and persistent in soil and can leach into aquatic environments.[6][7]

Table 5: Aquatic Ecotoxicity of Terbufos

| Species | Test Duration | LC50/EC50 Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | 0.0013 - 0.008 mg/L | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | 0.0017 - 0.0024 mg/L | [1] |

| Fathead Minnow (Pimephales promelas) | 96-hour | 0.390 mg/L | [1] |

| Daphnia magna (water flea) | 48-hour | 0.00031 mg/L | [1][7] |

| Gammarus pseudolimnaeus (amphipod) | 48-hour | 0.0002 mg/L | [7] |

The oxidative metabolites, terbufos sulfoxide and terbufos sulfone, are also highly toxic to aquatic invertebrates, with 96-hour EC50 values for Ceriodaphnia cf dubia of 0.36 µg/L and 0.19 µg/L, respectively.[16][17][18]

Terrestrial Ecotoxicity

Terbufos is highly toxic to birds and mammals.[1][7]

Table 6: Terrestrial Ecotoxicity of Terbufos

| Species | Test Type | LD50/LC50 Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 28.6 mg/kg | [1] |

| Bobwhite Quail (Colinus virginianus) | 5-day Dietary LC50 | 143 - 157 ppm | [1] |

| Honey Bee (Apis mellifera) | Acute Contact LD50 | 4.09 µ g/bee | [15] |

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are extensive. The following provides a general overview of the methodologies typically employed in accordance with international guidelines (e.g., OECD, US EPA).

Mammalian Toxicity Testing

-

Acute Oral Toxicity (e.g., OECD TG 423): Typically conducted in rats. Animals are fasted prior to administration of a single oral dose of terbufos via gavage.[19] Observations for clinical signs of toxicity and mortality are made for up to 14 days.[19] The LD50 is calculated from the mortality data.

-

Chronic Toxicity/Carcinogenicity (e.g., OECD TG 452, 453): Long-term studies (e.g., 2 years in rats, 18 months in mice) where terbufos is administered in the diet.[16][20] Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues to identify target organs and neoplastic changes.[21]

-

Developmental Toxicity (e.g., OECD TG 414): Pregnant animals (typically rats and rabbits) are dosed with terbufos during the period of organogenesis.[9][18] Dams are observed for signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities.[9]

Ecotoxicity Testing

-

Fish Acute Toxicity Test (e.g., OECD TG 203): Fish (e.g., rainbow trout) are exposed to a range of terbufos concentrations in a static or semi-static system for 96 hours.[22][23] Mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[23]

-

Daphnia sp. Acute Immobilisation Test (e.g., OECD TG 202): Daphnia magna are exposed to various concentrations of terbufos for 48 hours.[24][25] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[24]

Visualizations

Metabolic Pathway of Terbufos

Caption: Metabolic pathway of terbufos.

Experimental Workflow for an Acute Oral Toxicity Study

Caption: Workflow for an acute oral toxicity study.

References

- 1. fao.org [fao.org]

- 2. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 5. csuohio.edu [csuohio.edu]

- 6. researchgate.net [researchgate.net]

- 7. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]

- 8. apps.who.int [apps.who.int]

- 9. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pic.int [pic.int]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Occupational Exposure to Terbufos and the Incidence of Cancer in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]

- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 23. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]

Degradation of Terbufos: A Technical Overview of Hydrolysis and Photolysis Rates Under Varying pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrolysis and photolysis of the organophosphate insecticide Terbufos, with a specific focus on the influence of pH on its degradation rates. Understanding the environmental fate of Terbufos is critical for assessing its potential impact and persistence. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved to support research and development in environmental science and toxicology.

Executive Summary

Terbufos is susceptible to degradation in aqueous environments through two primary pathways: hydrolysis and photolysis. The rate of these degradation processes is significantly influenced by the pH of the surrounding medium. Generally, the hydrolysis of Terbufos is relatively insensitive to pH in the slightly acidic to neutral range, while photolytic degradation is also influenced by the presence of light. This guide presents a synthesis of available data to provide a clear understanding of these degradation kinetics.

Data on Hydrolysis and Photolysis Rates

The degradation of Terbufos under different pH conditions has been quantified in several studies. The following tables summarize the reported half-lives and degradation rate constants for both hydrolysis and photolysis.

Table 1: Hydrolysis of Terbufos at Different pH Values

| pH | Half-life (days) | Degradation Rate Constant (s⁻¹) | Reference |

| 5 | 4.5 | - | [1][2] |

| 5.7 - 9.4 | - | (4.5-5.0) x 10⁻⁶ | [3] |

| 7 | 5.5 | - | [1][2] |

| 9 | 8.5 | - | [1][2] |

Table 2: Photolysis of Terbufos in Buffered Solutions under Natural Sunlight

| pH | Half-life (hours) - Light Conditions | Half-life (hours) - Dark Conditions | Reference |

| 5 | 1.35 | - | [4] |

| 7 | 1.12 | - | [4] |

| 9 | 1.05 | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols employed in the cited studies on Terbufos degradation.

Hydrolysis Experimental Protocol

The hydrolysis of Terbufos is typically investigated in sterile aqueous solutions at various pH levels to preclude microbial degradation.

Methodology:

-

Preparation of Buffer Solutions: Sterile buffer solutions are prepared to maintain constant pH levels (e.g., pH 5, 7, and 9) throughout the experiment.

-

Sample Preparation: A stock solution of Terbufos is prepared in a suitable organic solvent (e.g., acetone). Aliquots of this stock solution are then added to the buffer solutions to achieve a known initial concentration. The final concentration of the organic solvent is kept to a minimum (typically <1%) to avoid co-solvent effects.

-

Incubation: The test solutions are incubated in the dark at a constant temperature to prevent photolytic degradation.

-

Sampling: Aliquots of the solutions are withdrawn at predetermined time intervals.

-

Analysis: The concentration of Terbufos and its degradation products in the samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.[2] Major degradation products identified in hydrolysis studies include di-tert-butyl disulfide, formaldehyde, and diethyl dithiophosphate.[3]

-

Data Analysis: The degradation rate constants and half-lives are calculated from the disappearance of the parent Terbufos compound over time, typically assuming first-order kinetics.

Photolysis Experimental Protocol

Photolysis studies are designed to assess the degradation of Terbufos upon exposure to light, simulating environmental conditions.

Methodology:

-

Preparation of Buffer Solutions: As with hydrolysis studies, buffered solutions (pH 5, 7, and 9) are prepared to control the pH.

-

Sample Preparation: Terbufos test solutions are prepared in the same manner as for the hydrolysis experiments.

-

Irradiation: The sample solutions are exposed to a light source that mimics natural sunlight. This can be natural sunlight itself or artificial light sources such as deuterium (B1214612) and tungsten lamps in a laboratory setting.[5] Control samples are kept in the dark to measure any degradation due to other processes like hydrolysis.

-

Sampling: Samples are collected from both the irradiated and dark control solutions at specific time points.

-

Analysis: The concentration of Terbufos is quantified using Gas Chromatography (GC) or other suitable analytical methods.[5]

-

Data Analysis: The photolytic degradation rate is determined by comparing the concentration of Terbufos in the irradiated samples to that in the dark controls. Half-lives are then calculated.

Signaling Pathways and Logical Relationships

The degradation of Terbufos in the environment is a multifactorial process. The following diagram illustrates the key factors influencing its hydrolysis and photolysis.

Conclusion

The data and experimental protocols presented in this guide demonstrate that both hydrolysis and photolysis contribute to the degradation of Terbufos in aqueous environments. The rate of these processes is dependent on environmental factors, most notably pH and the presence of light. For researchers and scientists, a thorough understanding of these degradation pathways is essential for developing accurate environmental risk assessments and for the design of new compounds with more favorable environmental profiles. The provided methodologies offer a foundation for conducting further research into the environmental fate of Terbufos and other related compounds.

References

- 1. Environmental Chemistry Library [cecas.clemson.edu]

- 2. Hydrolysis of terbufos using simulated environmental conditions: rates, mechanisms, and product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Establishment of Standard Analytical Methods for Determination of Pest" by Chia-Fen Tsai, Jy-Mei Yan et al. [jfda-online.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Sorption and Desorption Characteristics of Terbufos in Various Soil Types

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sorption and desorption behavior of the organophosphate insecticide Terbufos in various soil environments. Understanding these characteristics is crucial for assessing its environmental fate, potential for groundwater contamination, and overall ecological risk. This document summarizes key quantitative data, details experimental protocols for its determination, and visualizes associated pathways and workflows.

Introduction to Terbufos and its Environmental Significance

Terbufos (S-tert-butylthiomethyl O,O-diethyl phosphorodithioate) is a systemic insecticide and nematicide used to control a variety of soil-dwelling pests in crops such as corn and sugar beets. As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. The environmental behavior of Terbufos, particularly its interaction with soil particles, dictates its persistence, mobility, and bioavailability. Sorption, the process of a chemical binding to soil particles, and desorption, its release back into the soil solution, are critical factors influencing its potential to leach into groundwater or be taken up by non-target organisms.

Quantitative Sorption and Desorption Data

The sorption of Terbufos to soil is influenced by various soil properties, most notably organic matter content and clay content. The strength of this interaction is commonly quantified using sorption coefficients such as the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). The Freundlich and Langmuir isotherm models are often used to describe the relationship between the concentration of Terbufos in the soil and the soil solution at equilibrium.

Below are tables summarizing available quantitative data on Terbufos sorption and desorption in different soil types.